molecular formula C14H13BrClNO B2991204 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one CAS No. 27311-88-2

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B2991204
CAS No.: 27311-88-2
M. Wt: 326.62
InChI Key: UXTJVRBASMVHGG-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with bromine, chlorine, and a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids like hydrochloric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert ketone groups to alcohols.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the death of microbial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: A simpler quinoline derivative with a methyl group at the 4-position.

    2-Chloro-6-methylquinoline: Similar to the target compound but lacks the bromine and butan-2-one groups.

    6-Bromo-4-chloroquinoline: Lacks the methyl and butan-2-one groups.

Uniqueness

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is unique due to the combination of bromine, chlorine, and butan-2-one substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-8(18)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTJVRBASMVHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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